

# Technical Guide: 3-Methyl-4-nitrobenzohydrazide as a Chemical Intermediate

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## Compound of Interest

Compound Name: 3-Methyl-4-nitrobenzohydrazide

CAS No.: 72198-83-5

Cat. No.: B1587695

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## Executive Summary

**3-Methyl-4-nitrobenzohydrazide** (CAS: 72198-83-5) is a critical pharmacophore scaffold used primarily in the synthesis of bioactive heterocycles.<sup>[1][2]</sup> Structurally, it combines a nucleophilic hydrazide tail with a highly functionalized benzene core characterized by an ortho-methyl/nitro motif.

This guide details its application as a precursor for 1,3,4-oxadiazoles, 1,2,4-triazoles, and acylhydrazones (Schiff bases)—motifs central to modern antitubercular, antimicrobial, and anticancer drug discovery. The protocols below emphasize high-yield, self-validating synthetic pathways suitable for lead optimization campaigns.

## Chemical Profile & Reactivity Logic

### Physicochemical Specifications

Property	Specification
Chemical Name	3-Methyl-4-nitrobenzohydrazide
CAS Number	72198-83-5
Molecular Formula	C <sub>8</sub> H <sub>9</sub> N <sub>3</sub> O <sub>3</sub>
Molecular Weight	195.18 g/mol
Appearance	Yellow crystalline powder
Melting Point	147–152 °C
Solubility	Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
pKa (Hydrazide)	~3.0 (protonated), ~12.5 (deprotonated)

## Structural Logic in Synthesis

The utility of this intermediate stems from two distinct reactive centers:

- The Hydrazide Domain (-CONHNH<sub>2</sub>): Acts as a bidentate nucleophile.<sup>[1]</sup> It readily undergoes condensation with carbonyls (aldehydes/ketones) or cyclization with electrophiles (CS<sub>2</sub>, POCl<sub>3</sub>) to form 5-membered heterocycles.
- The 3-Methyl-4-Nitro Core: The ortho relationship between the methyl and nitro groups allows for downstream scaffold morphing.<sup>[1]</sup> While the hydrazide is being functionalized, the nitro group serves as a latent amine (via reduction), enabling future intramolecular cyclization to indazole derivatives or simply increasing the lipophilicity of the core.

## Application Workflows & Protocols

### Visualizing the Synthetic Pathways

The following diagram illustrates the three primary divergent pathways from the parent hydrazide.

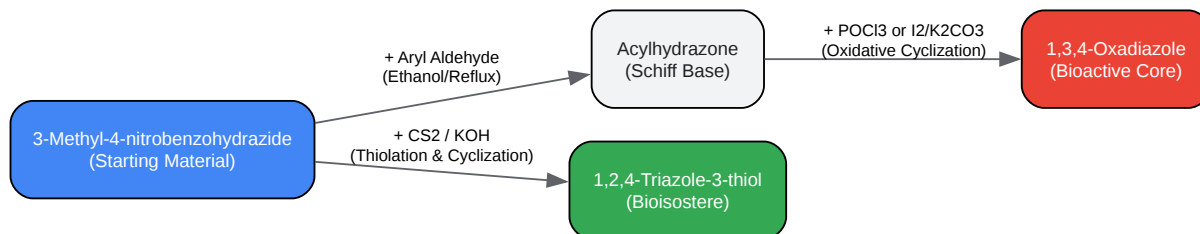


Figure 1: Divergent synthetic pathways from 3-Methyl-4-nitrobenzohydrazide.

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[1][2][8][9]

## Protocol A: Synthesis of Acylhydrazones (Schiff Bases)

Objective: Create a library of hydrazones to screen for antimicrobial activity or to serve as precursors for oxadiazoles.

Mechanism: Acid-catalyzed condensation between the terminal amino group of the hydrazide and an electrophilic carbonyl.[1]

Reagents:

- **3-Methyl-4-nitrobenzohydrazide** (1.0 equiv)[1]
- Substituted Benzaldehyde (1.0 equiv)[1]
- Ethanol (Absolute)[1][3]
- Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

Step-by-Step Procedure:

- **Dissolution:** In a 100 mL round-bottom flask, dissolve 1.95 g (10 mmol) of **3-Methyl-4-nitrobenzohydrazide** in 30 mL of absolute ethanol. Heat gently if necessary to ensure complete dissolution.
- **Addition:** Add 10 mmol of the target aldehyde (e.g., 4-chlorobenzaldehyde) to the solution.

- Catalysis: Add 2-3 drops of glacial acetic acid.
- Reflux: Attach a reflux condenser and heat the mixture at 78–80 °C for 4–6 hours.
  - Checkpoint: Monitor reaction progress via TLC (System: Chloroform:Methanol 9:1). The starting hydrazide spot (lower R<sub>f</sub>) should disappear.
- Isolation: Cool the reaction mixture to room temperature. The Schiff base typically precipitates as a solid.
- Purification: Filter the solid under vacuum. Wash the cake with 10 mL of cold ethanol. Recrystallize from ethanol/DMF mixture to obtain analytical purity.

Expected Yield: 80–92%<sup>[1]</sup>

## Protocol B: Cyclization to 1,3,4-Oxadiazoles

Objective: Convert the hydrazide (or its Schiff base) into a 1,3,4-oxadiazole ring, a rigid pharmacophore common in kinase inhibitors.

Method: Phosphoryl Chloride (POCl<sub>3</sub>) mediated dehydration.

Safety Warning: POCl<sub>3</sub> is corrosive and reacts violently with water. Perform all operations in a fume hood.

Reagents:

- Acylhydrazone (from Protocol A) (1.0 equiv)
- Phosphoryl Chloride (POCl<sub>3</sub>) (Excess, solvent/reagent)

Step-by-Step Procedure:

- Setup: Place 1.0 g of the Acylhydrazone in a dry 50 mL round-bottom flask.
- Addition: Carefully add 5–10 mL of POCl<sub>3</sub>.
- Reflux: Reflux the mixture at 100–110 °C for 6–8 hours.

- Observation: The mixture will turn from a suspension to a clear (often dark) solution as cyclization proceeds.
- Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto 200 g of crushed ice with vigorous stirring.
  - Note: This hydrolyzes the excess  $\text{POCl}_3$ . Expect HCl fumes; ensure good ventilation.
- Neutralization: Adjust the pH of the aqueous slurry to ~7–8 using 10%  $\text{NaHCO}_3$  solution. This precipitates the oxadiazole.
- Workup: Filter the solid, wash with water (3 x 50 mL), and dry in a vacuum oven at 60 °C.

Validation:

- IR Spectroscopy: Disappearance of the C=O amide stretch ( $\sim 1650\text{ cm}^{-1}$ ) and N-H stretch ( $\sim 3200\text{ cm}^{-1}$ ). Appearance of C=N stretch ( $\sim 1610\text{ cm}^{-1}$ ) and C-O-C stretch ( $\sim 1020\text{ cm}^{-1}$ ) confirms the oxadiazole ring.

## Protocol C: Synthesis of 1,2,4-Triazole-3-thiols

Objective: Synthesize a mercapto-triazole derivative, offering a "thione-thiol" tautomeric handle for further S-alkylation.

Reagents:

- **3-Methyl-4-nitrobenzohydrazide** (1.0 equiv)[1]
- Carbon Disulfide ( $\text{CS}_2$ ) (1.5 equiv)[1]
- Potassium Hydroxide (KOH) (1.5 equiv)[1]
- Ethanol (Solvent)[1][3]
- Hydrazine Hydrate (if converting from dithiocarbamate, but direct fusion is described below).

Step-by-Step Procedure (Reid & Heindel Modified Method):

- Salt Formation: Dissolve 1.95 g (10 mmol) of hydrazide in 20 mL ethanol containing 0.84 g KOH dissolved in 5 mL water.
- Addition: Add 1.2 mL CS<sub>2</sub> slowly with stirring at room temperature. A precipitate (Potassium dithiocarbazate salt) forms.
- Reflux: Heat the mixture under reflux for 12 hours. Hydrogen sulfide (H<sub>2</sub>S) gas will evolve (rotten egg smell); use a scrubber or trap.
- Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in water.
- Acidification: Acidify the aqueous solution with 10% HCl. The 5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (or triazole tautomer depending on hydrazine presence) precipitates.[1]
  - Note: To ensure Triazole formation, reflux the potassium salt with excess hydrazine hydrate (5 equiv) before acidification.

## Analytical Validation Standards

To ensure the integrity of the intermediate usage, the following analytical signatures must be verified:

Technique	Diagnostic Signal	Interpretation
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ 2.3–2.6 ppm (Singlet, 3H)	Confirms integrity of the 3-Methyl group.[1]
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ 9.8–10.5 ppm (Broad Singlet)	Confirms presence of -CONH- (Lost in Oxadiazole cyclization).[1]
IR Spectroscopy	1350 & 1530 cm <sup>-1</sup>	Strong bands indicating the Nitro (NO <sub>2</sub> ) group remains intact.
Mass Spectrometry	M+1 = 196.2	Parent peak for 3-Methyl-4-nitrobenzohydrazide.[1]

## Safety & Handling (SDS Summary)

- Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Respiratory (Category 3).
- PPE: Nitrile gloves, safety goggles, and N95 dust mask/respirator are mandatory.
- Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent moisture absorption (hydrazides are hygroscopic).
- Incompatibility: Avoid contact with strong acids (hydrolysis) or strong bases (unless intended for reaction) and acid chlorides (uncontrolled acylation).

## References

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